molecular formula C18H31ClN2O B14441965 2',6'-Acetoxylidide, 2-(dibutylamino)-, hydrochloride CAS No. 77966-79-1

2',6'-Acetoxylidide, 2-(dibutylamino)-, hydrochloride

Cat. No.: B14441965
CAS No.: 77966-79-1
M. Wt: 326.9 g/mol
InChI Key: VLKNNFBSUVGFTB-UHFFFAOYSA-N
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Description

2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride is a chemical compound known for its applications in various fields, including medicine and industry. It is a derivative of acetanilide and is often used as a local anesthetic and antiarrhythmic agent. This compound is known for its ability to block sodium channels, which makes it effective in numbing sensations and treating certain cardiac conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride typically involves the acylation of 2,6-dimethylaniline with acetic anhydride to form 2’,6’-acetoxylidide. This intermediate is then reacted with dibutylamine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride is carried out in large-scale reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of 2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride.

    Reduction: Secondary amines.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving ion channel blockers and neurotransmission.

    Medicine: Widely used as a local anesthetic and antiarrhythmic agent. It is also studied for its potential in treating chronic pain and other neurological conditions.

    Industry: Utilized in the formulation of various pharmaceutical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The primary mechanism of action of 2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride involves the blockade of sodium channels in neuronal and cardiac tissues. By inhibiting sodium influx, it prevents the initiation and propagation of action potentials, leading to a numbing effect in local tissues and stabilization of cardiac membranes. This action is particularly useful in preventing arrhythmias and providing local anesthesia.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: Another local anesthetic with a similar mechanism of action but different pharmacokinetic properties.

    Bupivacaine: Known for its longer duration of action compared to 2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride.

    Procaine: Has a shorter duration of action and is less potent.

Uniqueness

2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride stands out due to its balanced profile of potency and duration of action. It provides effective anesthesia and antiarrhythmic effects without the prolonged duration seen in compounds like bupivacaine, making it suitable for various medical applications.

Properties

CAS No.

77966-79-1

Molecular Formula

C18H31ClN2O

Molecular Weight

326.9 g/mol

IUPAC Name

dibutyl-[2-(2,6-dimethylanilino)-2-oxoethyl]azanium;chloride

InChI

InChI=1S/C18H30N2O.ClH/c1-5-7-12-20(13-8-6-2)14-17(21)19-18-15(3)10-9-11-16(18)4;/h9-11H,5-8,12-14H2,1-4H3,(H,19,21);1H

InChI Key

VLKNNFBSUVGFTB-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+](CCCC)CC(=O)NC1=C(C=CC=C1C)C.[Cl-]

Origin of Product

United States

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